molecular formula C7H6ClN3O2 B2394441 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile CAS No. 132164-86-4

4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile

Cat. No.: B2394441
CAS No.: 132164-86-4
M. Wt: 199.59
InChI Key: VDCBXTAMVFEOSK-UHFFFAOYSA-N
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Description

4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing chloro, dimethylamino, and nitrile functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization and Ring-Opening: The oxazine ring can participate in cyclization or ring-opening reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2/c1-11(2)7-10-5(8)4(3-9)6(12)13-7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCBXTAMVFEOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)O1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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